molecular formula C15H12ClN3OS B2927199 N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1206995-43-8

N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2927199
CAS No.: 1206995-43-8
M. Wt: 317.79
InChI Key: AWSNTPAFFXOHMU-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic heterocyclic compound designed for pharmaceutical and biochemical research. This molecule features a thiazole core, a privileged structure in medicinal chemistry, which is functionalized at the 2-position with a 1H-pyrrole ring and at the 4-position with a carboxamide linker connected to a 2-chlorobenzyl group. The integration of both pyrrole and thiazole rings makes this compound a valuable scaffold in the exploration of new bioactive molecules. Pyrrole derivatives are frequently investigated for their antimicrobial properties and are found in many natural products with demonstrated biological activity . Similarly, thiazole and its derivatives are well-known for their diverse pharmacological potential . The specific mechanism of action for this compound is subject to ongoing research, but its structure suggests potential for interacting with various enzymatic targets. Researchers may utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a core structure for building libraries in high-throughput screening campaigns against therapeutic targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-12-6-2-1-5-11(12)9-17-14(20)13-10-21-15(18-13)19-7-3-4-8-19/h1-8,10H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSNTPAFFXOHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an appropriate precursor such as a 1,4-dicarbonyl compound.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Compound Name/ID Substituents (Thiazole Position 2) Carboxamide Group (N-Linked) Core Structure Notable Properties
Target Compound 1H-Pyrrol-1-yl 2-Chlorobenzyl Thiazole-4-carboxamide Lipophilic, electron-rich heterocycle
Compound 50 (S)-2-Methyl-1-(3,4,5-TMB*amido)propyl (1R,4S)-4-Aminocyclohexyl Thiazole-4-carboxamide High yield (96%), 99% purity
Compound 51 (S)-2-Methyl-1-(3,4,5-TMBamido)propyl Tetrahydro-2H-thiopyran-4-yl Thiazole-4-carboxamide Low yield (9%), 96% purity
Acotiamide ( ) 2-[(2-Hydroxy-4,5-dimethoxybenzoyl)amino] Bis(1-methylethyl)aminoethyl Thiazole-4-carboxamide Clinically approved for dyspepsia
Patent Compounds ( ) 1H-Pyrrol-1-yl (attached to indole) Quinoline-based scaffolds Quinoline-6-yl Pyrrole as part of larger heterocyclic systems

*TMB: 3,4,5-Trimethoxybenzoyl

Physicochemical and Functional Differences

  • Lipophilicity: The 2-chlorobenzyl group in the target compound likely increases lipophilicity compared to the polar 4-aminocyclohexyl (Compound 50) or tetrahydrothiopyran-4-yl (Compound 51) groups. This property may enhance membrane permeability but reduce aqueous solubility.
  • Electron Density : The 1H-pyrrol-1-yl substituent introduces electron-richness, contrasting with the electron-withdrawing 3,4,5-trimethoxybenzamido group in Compounds 50–53. This difference could modulate interactions with enzymatic active sites or receptors .
  • Pharmacological Targets: Acotiamide’s bis(isopropyl)aminoethyl group and hydroxy-dimethoxybenzoyl substituent confer specificity for gastrointestinal motility regulation, whereas the target compound’s 2-chlorobenzyl and pyrrole groups may target distinct pathways (e.g., kinase or protease inhibition) .

Pyrrole-Containing Analogs

  • The patent compounds () feature 1H-pyrrol-1-yl groups fused into indole or quinoline scaffolds, differing from the thiazole core of the target compound.

Biological Activity

N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and a chlorobenzyl substituent, which are known to contribute to various biological activities. The molecular structure is pivotal in determining its interaction with biological targets.

Component Description
Thiazole Ring Contributes to antimicrobial and anticancer activities.
Pyrrole Moiety Known for neuroprotective and anticonvulsant properties.
Chlorobenzyl Group Enhances lipophilicity and potential receptor interactions.

1. Anticancer Activity

Research has indicated that compounds containing thiazole and pyrrole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are crucial for cell survival.

  • Case Study : A recent study demonstrated that thiazole-based compounds had IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating potent cytotoxic effects against various cancer cell lines .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro studies revealed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .

3. Anticonvulsant Properties

The pyrrole component of the compound is associated with anticonvulsant activity. Research indicates that derivatives of pyrrole can modulate neurotransmitter systems, potentially offering therapeutic benefits for epilepsy.

  • Evidence : Compounds similar to this compound have demonstrated significant efficacy in animal models of seizures, providing a basis for further exploration in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole and pyrrole derivatives. Modifications to the substituents on the thiazole or pyrrole rings can significantly influence their pharmacological profiles.

Modification Effect on Activity
Chlorine Substitution Increases lipophilicity and enhances receptor binding.
Pyrrole Ring Functionalization Improves neuroprotective effects and anticonvulsant activity.

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